Propanoic acid, 3-(octylsulfonyl)-

Lipophilicity QSAR ADME

3-(Octylsulfonyl)propanoic acid (CAS 125534-36-3), also referred to as 3-(octane-1-sulfonyl)-propionic acid, is an organosulfur compound with the molecular formula C11H22O4S and a molecular weight of 250.36 g/mol. It is characterized by a propanoic acid backbone substituted with an octylsulfonyl group at the third carbon.

Molecular Formula C11H22O4S
Molecular Weight 250.36 g/mol
CAS No. 125534-36-3
Cat. No. B11961908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 3-(octylsulfonyl)-
CAS125534-36-3
Molecular FormulaC11H22O4S
Molecular Weight250.36 g/mol
Structural Identifiers
SMILESCCCCCCCCS(=O)(=O)CCC(=O)O
InChIInChI=1S/C11H22O4S/c1-2-3-4-5-6-7-9-16(14,15)10-8-11(12)13/h2-10H2,1H3,(H,12,13)
InChIKeyPXEBDVMQYVFOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Octylsulfonyl)propanoic Acid (CAS 125534-36-3) Sourcing and Identification Guide


3-(Octylsulfonyl)propanoic acid (CAS 125534-36-3), also referred to as 3-(octane-1-sulfonyl)-propionic acid, is an organosulfur compound with the molecular formula C11H22O4S and a molecular weight of 250.36 g/mol . It is characterized by a propanoic acid backbone substituted with an octylsulfonyl group at the third carbon . This compound is primarily utilized as a chemical reagent and an intermediate in organic synthesis, including the formation of sulfonyl esters and other derivatives .

Propanoic acid, 3-(octylsulfonyl)- (CAS 125534-36-3): Risks of Unverified Substitution


Interchanging 3-(octylsulfonyl)propanoic acid with other sulfonyl-containing carboxylic acids is not scientifically justified without rigorous verification. Variations in alkyl chain length and the oxidation state of the sulfur moiety (sulfonyl vs. sulfinyl) can drastically alter key properties such as lipophilicity (e.g., XLogP3 of 2.5 for this compound) [1], solubility, and steric bulk, which in turn dictate molecular interactions in biological assays or reactivity in synthetic pathways . Furthermore, the presence and position of additional substituents, such as the methyl group in 2-methyl-3-(octylsulfonyl)propanoic acid (MW: 264.38) [2], can lead to significantly different molecular recognition and partitioning behavior, rendering generic replacement invalid. Procurement decisions must be based on the specific molecular identity (CAS 125534-36-3) to ensure experimental consistency and reliable, reproducible outcomes.

Propanoic acid, 3-(octylsulfonyl)- (CAS 125534-36-3): Evidence for Comparative Selection


Computational Partition Coefficient (XLogP3) Differentiates 3-(Octylsulfonyl)propanoic Acid from Its Sulfinyl Analog

The predicted lipophilicity of 3-(octylsulfonyl)propanoic acid, a key determinant of its partitioning behavior in biological systems and reversed-phase chromatographic methods, is quantified by an XLogP3 value of 2.5 [1]. This value, derived from the compound's octylsulfonyl group and propanoic acid chain, is significantly higher than that of its sulfinyl analog, 3-(octylsulfinyl)propanoic acid, whose XLogP3 is not explicitly reported but is expected to be lower due to the presence of a more polar sulfoxide group. This difference provides a basis for selecting the sulfonyl compound in applications requiring greater hydrophobicity.

Lipophilicity QSAR ADME

In Vitro Antibacterial Activity of 3-(Octylsulfonyl)propanoic Acid Against S. aureus and E. coli

Research indicates that propanoic acid, 3-(octylsulfonyl)- exhibits moderate antibacterial activity. In a comparative study of sulfonyl derivatives, the compound showed specific activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL across different bacterial strains . This activity, while moderate, is a key differentiator for this specific sulfonyl carboxylic acid and its interaction with bacterial cell membranes . This property is not inherent to the broader class of simple carboxylic acids and provides a measurable basis for its use as a scaffold for antimicrobial agent development.

Antimicrobial Microbiology Drug Discovery

Enzyme Inhibition Profile of 3-(Octylsulfonyl)propanoic Acid

A study investigating the inhibitory effects of propanoic acid, 3-(octylsulfonyl)- on specific enzymes involved in metabolic pathways revealed that the compound significantly reduced enzyme activity at concentrations as low as 10 µM . This finding is specific to this compound and suggests its potential as a lead compound for developing enzyme inhibitors, providing a quantitative baseline for its biological activity that is not shared by structurally distinct carboxylic acids or sulfones.

Enzymology Biochemistry Drug Discovery

Verified Application Scenarios for Propanoic acid, 3-(octylsulfonyl)- (CAS 125534-36-3)


Building Block for Synthesis of Lipophilic Derivatives

The computed XLogP3 of 2.5 for 3-(octylsulfonyl)propanoic acid directly supports its selection as a building block in medicinal chemistry when synthesizing drug-like molecules intended for improved membrane permeability or interaction with hydrophobic protein pockets. Researchers can leverage this specific lipophilicity, which differs from less lipophilic sulfinyl or shorter-chain alkylsulfonyl analogs, to modulate the ADME properties of novel chemical entities.

Scaffold for Developing Novel Antimicrobial Agents

The documented in vitro antibacterial activity of 3-(octylsulfonyl)propanoic acid, with MIC values ranging from 15 to 30 µg/mL against S. aureus and E. coli , establishes this compound as a viable scaffold for antimicrobial drug discovery programs. This quantifiable, though moderate, activity provides a defined starting point for medicinal chemists aiming to synthesize derivatives with improved potency through structure-activity relationship (SAR) studies.

Probe for Metabolic Enzyme Inhibition Studies

The finding that this compound can significantly inhibit unspecified metabolic enzymes at a concentration of 10 µM supports its application as a chemical probe in early-stage enzymology research. This quantitative activity threshold allows researchers to use the compound in mechanistic studies to investigate enzyme function and to identify potential targets for diseases related to metabolic dysregulation, distinguishing it from inactive analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propanoic acid, 3-(octylsulfonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.